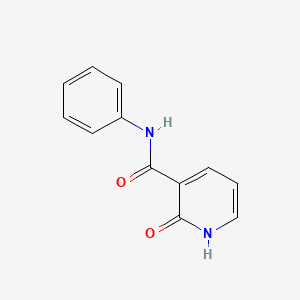

2-Oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide

Descripción general

Descripción

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene . 2-oxo-N-(4-(pyrimidin-4-yloxy/thio)phenyl)-1,2-dihydropyridine-3-carboxamide derivatives are disclosed for use in the prevention and/or treatment of proliferative cell diseases and conditions including cancers .

Synthesis Analysis

The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxamide derivatives involves reactions of 4-oxoalkane-1,1,2,2-tetracarbonitriles with H2O in acidic solution . The carbonyl of the starting material was protonated in the presence of H2SO4, which facilitated nucleophilic addition of a water molecule to it .Molecular Structure Analysis

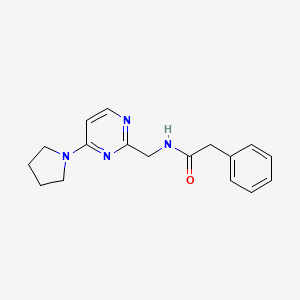

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

A series of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles were synthesized . Their antiproliferative activity was studied. Substituents in the pyridine ring 5- and 6-positions influenced the activity of the molecules .Aplicaciones Científicas De Investigación

Kinase Inhibition

2-Oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide derivatives have been identified as potent and selective Met kinase inhibitors. These compounds demonstrate improved enzyme potency and aqueous solubility, leading to enhanced kinase selectivity. This is particularly relevant in cancer research, as one derivative showed complete tumor stasis in a Met-dependent gastric carcinoma model, advancing it to phase I clinical trials (Schroeder et al., 2009).

Fluorescence Properties

Research into 2-Oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide derivatives has also explored their fluorescent properties. For instance, a study on 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides revealed the formation of fluorescent compounds, highlighting their potential in spectral-luminescence applications (Ershov et al., 2015).

Antimicrobial and Antifungal Agents

Derivatives of 6-oxo-pyridine-3-carboxamide, a closely related compound, have shown promising results as antibacterial and antifungal agents. Their synthesis and in vitro antimicrobial evaluation displayed broad-spectrum activity, comparable to known drugs like Ampicillin and Gentamicin against certain bacteria (El-Sehrawi et al., 2015).

Cancer Treatment

N-carbamoyl derivatives of 6-oxo-1,2-dihydropyridine-3-carboxamide have been studied for their potential as cancer treatment agents. These derivatives demonstrated cytotoxic activity against fibroblast growth factor 1 (FGF1), a factor implicated in various human cancers. Molecular docking studies confirmed their interaction with FGF1, suggesting their efficacy as anticancer agents (Misra et al., 2017).

Synthesis and Structural Analysis

Research into the synthesis and structural analysis of various 2-oxo-1,2-dihydropyridine-3-carboxamide derivatives has provided insights into their chemical properties and potential applications. This includes studies on their crystal structures and synthesis methods, contributing to a better understanding of their chemical behavior and potential industrial applications (Wiedemann & Grohmann, 2009).

Mecanismo De Acción

Direcciones Futuras

The future directions of 2-Oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide research could involve further exploration of its potential in the prevention and/or treatment of proliferative cell diseases and conditions including cancers . Additionally, more research could be done to understand its mechanism of action and to optimize its synthesis process.

Propiedades

IUPAC Name |

2-oxo-N-phenyl-1H-pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-11-10(7-4-8-13-11)12(16)14-9-5-2-1-3-6-9/h1-8H,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCBGRZRDXWZGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2615907.png)

![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2615915.png)

![3-({[6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde](/img/structure/B2615916.png)

![3-[(3-chlorophenyl)methyl]-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2615919.png)

![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B2615922.png)

![5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2615923.png)

![2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[4-(trifluoromethoxy)anilino]carbonyl}amino)ethyl]benzenecarboxamide](/img/structure/B2615926.png)

![N-[(4-fluorophenyl)methyl]-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2615929.png)